4-Methylpentanoic acid-D12

描述

准备方法

合成路线和反应条件

4-甲基戊酸-d12 的合成涉及将氘原子掺入 4-甲基戊酸分子中。这可以通过多种方法实现,包括:

工业生产方法

4-甲基戊酸-d12 的工业生产通常涉及使用氘代试剂和大规模合成,并在最佳反应条件下进行,以确保高产率和纯度。 该过程可能包括蒸馏、结晶和纯化等步骤,以获得最终产品 .

化学反应分析

反应类型

4-甲基戊酸-d12 会发生多种化学反应,包括:

常用试剂和条件

氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)

还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)

主要形成的产物

氧化: 酮,醛

还原: 醇

取代: 具有不同官能团的化合物

科学研究应用

Analytical Chemistry

Internal Standard for Quantification

4-Methylpentanoic acid-D12 serves primarily as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its isotopic labeling allows for accurate quantification of 4-methylpentanoic acid in complex mixtures, such as biological samples or environmental samples from wastewater treatment processes. The use of deuterated compounds helps to minimize errors associated with sample preparation and instrument variability .

Biochemical Research

Metabolic Studies

In biochemical research, this compound is utilized to study metabolic pathways involving short-chain fatty acids. These fatty acids play crucial roles in various physiological processes, including energy metabolism and signaling pathways. The deuterated form allows researchers to trace the metabolic fate of the compound in biological systems, providing insights into its role in health and disease .

Cellular Mechanisms

Research indicates that this compound can influence cellular mechanisms such as apoptosis, autophagy, and inflammation. Its applications extend to studies on how short-chain fatty acids modulate immune responses and their potential therapeutic effects against infections .

Environmental Applications

Wastewater Treatment

This compound is produced during anaerobic digestion processes in wastewater treatment facilities. Its presence can be indicative of the efficiency of bioreactors and the overall health of microbial communities involved in waste degradation . Monitoring levels of this compound can help optimize treatment processes and assess the impact of operational changes on microbial metabolism.

Industrial Applications

Synthetic Intermediate

this compound serves as a synthetic intermediate in the production of biodiesel and polyhydroxyalkanoate (PHA) biopolymers. These applications are particularly relevant in the context of sustainable materials development and renewable energy sources . The compound's role as a building block for these materials underscores its importance in advancing green chemistry initiatives.

Case Study 1: Wastewater Treatment Optimization

A study conducted at a municipal wastewater treatment facility demonstrated that monitoring levels of this compound could effectively indicate the performance of anaerobic digesters. By correlating concentrations of this compound with biogas production rates, researchers were able to optimize operational parameters, leading to a 15% increase in methane yield over six months .

Case Study 2: Metabolic Pathway Tracing

In a controlled laboratory setting, researchers utilized this compound to trace metabolic pathways in human cell lines. The study found that this compound could significantly influence pathways related to inflammation and apoptosis, providing valuable data for potential therapeutic interventions targeting metabolic disorders .

作用机制

4-甲基戊酸-d12 的作用机制涉及其作为短链脂肪酸的作用。 短链脂肪酸已知会与生物系统中的特定受体和酶相互作用,从而影响代谢途径和细胞功能 . 氘标记允许在代谢研究中进行精确的跟踪和定量 .

相似化合物的比较

类似化合物

4-甲基戊酸: 4-甲基戊酸-d12 的非氘代形式.

4-甲基戊酸: 4-甲基戊酸的另一个名称.

异己酸: 4-甲基戊酸的另一个名称.

独特性

4-甲基戊酸-d12 的独特性在于其氘标记,这在分析和代谢研究中提供了独特的优势。 氘原子使其成为质谱分析的理想内标,从而可以对代谢过程进行准确的定量和跟踪 .

生物活性

4-Methylpentanoic acid-D12, also known as Isocaproic acid-D12, is a deuterated form of 4-methylpentanoic acid. It has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including metabolic studies and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its chemical properties, biological roles, and relevant research findings.

- Molecular Formula : CHO

- CAS Number : 116287-57-1

- Molecular Weight : 128.23 g/mol

- Physical State : Liquid at room temperature

- Purity : >99% .

Biological Roles

This compound is classified as a branched-chain saturated fatty acid (BCFA). It plays significant roles in various biological processes:

- Metabolism : It is a metabolite of 20 alpha-hydroxycholesterol, indicating its involvement in cholesterol metabolism and regulation.

- Cellular Functions : As a short-chain fatty acid (SCFA), it may influence gut microbiota composition and metabolic pathways .

1. Metabolic Effects

Research indicates that SCFAs like 4-Methylpentanoic acid can impact energy homeostasis and lipid metabolism. They are known to regulate gene expression related to fat storage and oxidation.

2. Neuroprotective Effects

Studies have suggested that SCFAs can exert neuroprotective effects by modulating inflammatory responses in the brain, which may be relevant for conditions such as neurodegenerative diseases .

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of SCFAs. While specific research on this compound is limited, its structural analogs have shown effectiveness against various pathogens .

Toxicological Profile

This compound exhibits certain toxicological properties:

- Skin and Eye Irritation : The compound can cause severe skin burns and eye damage upon contact .

- Inhalation Risks : Inhalation may lead to respiratory distress and other systemic effects .

- Potential Carcinogenicity : Current data do not classify it as a carcinogen; however, caution is advised due to its corrosive nature .

Table 1: Summary of Biological Studies on this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Skonieczna-Żydecka et al. (2018) | Gut Health | Altered SCFA profiles in depressive women; implications for mental health. |

| MedChemExpress (2024) | Metabolic Role | Identified as a human metabolite with roles in lipid metabolism. |

| Cayman Chemical (2022) | Toxicology | Documented severe skin burns; highlighted safety precautions. |

属性

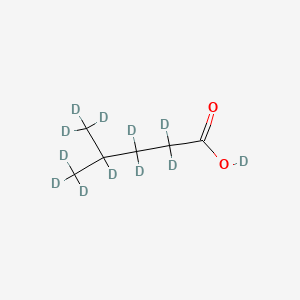

IUPAC Name |

deuterio 2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJLKRYENPLQH-BTXGSBRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。